molecular formula C13H10ClN3O2 B192836 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 865758-96-9

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No. B192836
Key on ui cas rn: 865758-96-9
M. Wt: 275.69 g/mol
InChI Key: BVUJISIVAHYNLI-UHFFFAOYSA-N
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Patent
US08222411B2

Procedure details

To a solution of 6-chloro-3-methyluracil (1 equiv., 1 wt.), N-methylpyrrolidone (NMP; 4 vol.) and diisopropylethylamine (Hünig's base, 1.5 equiv., 1.21 wt.), was added a solution of α-bromotoluoylnitrile (1.1 equiv., 1.35 wt.) and toluene (4 vol.). The mixture was heated at 60-70° C. and agitated for 2-3 hrs, or until completion. The solution was then cooled to 20-30° C., quenched with deionized water (5 vol.) at less than 35° C., agitated for 30 min, cooled to 0-5° C., and then agitated for at least one hour. The resultant slurry was filtered, reslurried in isopropanol, displacement washed with isopropanol, and dried under vacuum at 55-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-bromotoluoylnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.C[N:12]1[CH2:16][CH2:15][CH2:14][C:13]1=O.C(N(C(C)C)CC)(C)C.[C:27]1(C)[CH:32]=CC=[CH:29][CH:28]=1>>[Cl:1][C:2]1[N:7]([CH2:13][C:14]2[CH:29]=[CH:28][CH:27]=[CH:32][C:15]=2[C:16]#[N:12])[C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(N(C(N1)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
α-bromotoluoylnitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
agitated for 2-3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 20-30° C.
CUSTOM
Type
CUSTOM
Details
quenched with deionized water (5 vol.) at less than 35° C.
STIRRING
Type
STIRRING
Details
agitated for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
agitated for at least one hour
FILTRATION
Type
FILTRATION
Details
The resultant slurry was filtered
WASH
Type
WASH
Details
displacement washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 55-60° C.

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
ClC1=CC(N(C(N1CC1=C(C#N)C=CC=C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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